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Compound of Interest

Compound Name: 3,4-Dimethylcyclopent-2-enone

Cat. No.: B1580612 Get Quote

3,4-Dimethylcyclopent-2-enone is a versatile organic compound built upon a five-membered

carbocyclic ring.[1] Its structure is characterized by a ketone at the 1-position and methyl

groups at the 3 and 4-positions, creating a conjugated enone system.[1] This arrangement is

not merely a structural curiosity; it is the very source of the molecule's synthetic power,

rendering it a valuable building block in organic chemistry.[1][2] The electron-withdrawing

nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon

susceptible to nucleophilic attack. This inherent reactivity allows it to participate in a variety of

crucial carbon-carbon bond-forming reactions.

Primarily, it is recognized for its utility as a dienophile in Diels-Alder reactions, a cornerstone for

the construction of complex polycyclic structures that form the backbone of many natural

products and pharmaceutical agents.[1][2] Its applications extend to fragrance compositions

and as a key intermediate in multi-step syntheses.[2] This guide provides an in-depth

exploration of its properties, synthesis, reactivity, and analytical characterization, offering field-

proven insights for its effective application in research and development.

Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application

and safe handling. 3,4-Dimethylcyclopent-2-enone is typically a colorless to light yellow liquid

with a distinct odor.[2]

Key Properties
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Property Value Source

CAS Number 30434-64-1 [1][3][4]

Molecular Formula C₇H₁₀O [1][3][5]

Molecular Weight 110.15 g/mol [1][3]

Physical Form Liquid [2]

IUPAC Name
3,4-dimethylcyclopent-2-en-1-

one
[3]

SMILES CC1CC(=O)C=C1C [3][4]

InChIKey
XSOSLVVAKBKYRV-

UHFFFAOYSA-N
[3][5]

Boiling Point (calc.) 446.80 K (173.65 °C) [5]

Purity (Typical) >95.0% (GC) [4]

Safety and Handling
As a flammable liquid, appropriate precautions are necessary.[6] Handling should occur in a

well-ventilated area, away from ignition sources, and while wearing appropriate personal

protective equipment (PPE).

Signal Word: Danger

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation),

H319 (Causes serious eye irritation).

Precautionary Statements: P210 (Keep away from heat, sparks, open flames), P233 (Keep

container tightly closed), P280 (Wear protective gloves/eye protection), P305+P351+P338

(IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing).[6]

Storage: Store in a cool, well-ventilated place.[6] It is often recommended to be sealed in a

dry environment at room temperature.
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Synthesis Pathway: An Intramolecular Approach
The synthesis of cyclopentenone scaffolds is a well-established area of organic chemistry.[7]

For 3,4-Dimethylcyclopent-2-enone, a common and effective method involves an

intramolecular cyclization-condensation reaction. One documented route utilizes isopropyl

crotonate as the starting material, which undergoes cyclization in the presence of

polyphosphoric acid (PPA).[8]

Causality of Experimental Choice: Polyphosphoric acid serves as both a strong acid catalyst

and a dehydrating agent. Its high viscosity and boiling point allow the reaction to be conducted

at elevated temperatures (e.g., 100°C), which is necessary to overcome the activation energy

for the intramolecular Friedel-Crafts-type acylation.[8] The acid protonates the ester's carbonyl

group, activating it for the subsequent intramolecular electrophilic attack that forms the five-

membered ring. The final dehydration step, also promoted by PPA, creates the

thermodynamically stable conjugated double bond.

Experimental Protocol: Synthesis from Isopropyl
Crotonate
This protocol is based on the synthetic method referenced in the literature.[8]

Reaction Setup:

Equip a 2 L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux

condenser with a nitrogen inlet.

Purge the entire apparatus with dry nitrogen to ensure an inert atmosphere, preventing

side reactions with atmospheric moisture.

Charge the flask with 1 L of polyphosphoric acid (PPA).

Initiation and Reagent Addition:

Begin vigorous stirring and heat the PPA to 100°C using a heating mantle. A static nitrogen

atmosphere should be maintained.
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Once the temperature is stable, slowly add isopropyl crotonate (76.9 g, 0.6 mol) dropwise

from the dropping funnel over a period of 30-45 minutes. The slow addition is critical to

control the reaction exotherm.

Reaction and Monitoring:

Maintain the reaction mixture at 100°C with continuous stirring for 2-3 hours.

Monitor the reaction progress by taking small aliquots, quenching them in ice water,

extracting with diethyl ether, and analyzing by thin-layer chromatography (TLC) or gas

chromatography (GC). The disappearance of the starting material indicates reaction

completion.

Workup and Quenching:

Allow the reaction mixture to cool to room temperature.

Carefully and slowly pour the viscous mixture onto a large volume of crushed ice (approx.

3-4 kg) in a separate large beaker with stirring. This quenching step must be performed

cautiously as it is highly exothermic.

Allow the ice to melt completely. The product will separate as an organic layer.

Extraction and Neutralization:

Transfer the aqueous mixture to a large separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 500 mL).

Combine the organic extracts and wash them sequentially with a saturated sodium

bicarbonate solution (2 x 300 mL) to neutralize any remaining acid, followed by a

saturated sodium chloride solution (brine, 1 x 300 mL) to reduce the amount of dissolved

water.

Drying and Purification:

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove

the solvent.

Purify the resulting crude oil by vacuum distillation to yield 3,4-Dimethylcyclopent-2-
enone as a colorless to pale yellow liquid.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3,4-Dimethylcyclopent-2-enone.
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Chemical Reactivity and Synthetic Utility
The synthetic utility of 3,4-Dimethylcyclopent-2-enone stems from its α,β-unsaturated ketone

moiety. This functional group provides two primary sites for reaction: the carbonyl carbon and

the β-carbon of the double bond. Its reactions are dominated by conjugate additions.[9]

Michael (1,4-Conjugate) Addition
The Michael addition is a cornerstone reaction for this molecule, involving the addition of a

nucleophile (the Michael donor) to the β-carbon of the enone system (the Michael acceptor).[9]

[10] This reaction is highly valuable for forming 1,5-dicarbonyl compounds or for introducing a

variety of substituents at the 4-position after protonation.

Mechanism Rationale: The reaction proceeds via a soft nucleophile attacking the soft

electrophilic β-carbon.[10] This is orbitally controlled and favored for stabilized nucleophiles

like enolates (from malonates, β-ketoesters), organocuprates (Gilman reagents), and

amines.[9][11] The resulting enolate intermediate is then protonated to give the final product.

Significance: This reaction is fundamental in building molecular complexity. For instance, the

product of a Michael addition can subsequently undergo an intramolecular aldol

condensation, which is the basis of the renowned Robinson annulation for forming six-

membered rings.[12][13][14]

Diels-Alder Reaction
In the Diels-Alder reaction, the conjugated enone system of 3,4-Dimethylcyclopent-2-enone
acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.[1][2] This

cycloaddition is a powerful tool for rapidly generating bicyclic and polycyclic systems with high

stereocontrol.

Mechanism Rationale: This is a concerted [4+2] cycloaddition reaction. The electron-

withdrawing ketone group lowers the energy of the dienophile's LUMO (Lowest Unoccupied

Molecular Orbital), facilitating the reaction with the diene's HOMO (Highest Occupied

Molecular Orbital). The methyl groups on the ring can influence the stereochemical outcome

of the cycloaddition.

Reactivity Overview Diagram
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Caption: Key reaction pathways for 3,4-Dimethylcyclopent-2-enone.

Applications in Research and Drug Development
The predictable reactivity of 3,4-Dimethylcyclopent-2-enone makes it a valuable intermediate

in the synthesis of complex target molecules.

Natural Product Synthesis: The cyclopentenone ring is a common structural motif in many

natural products, including prostaglandins and jasmonates. Substituted cyclopentenones like

this one serve as chiral pool starting materials or key intermediates in their total synthesis.

Construction of Fused Ring Systems: As a precursor in annulation reactions, it is

instrumental in synthesizing steroids and terpenoids, which often contain fused six-

membered rings.[12] The Wieland-Miescher ketone, a classic building block for steroid

synthesis, is a product of a Robinson annulation.[12]

Fragrance Industry: Cyclopentenone derivatives are known for their use in flavoring and

fragrance applications.[2][15] While this specific molecule's primary value is as a synthetic

intermediate, related structures are noted for their distinct odors.[16]

Medicinal Chemistry: The cyclopentenone core can be found in molecules with biological

activity. The ability to functionalize the ring through conjugate addition allows for the

systematic generation of analogues for structure-activity relationship (SAR) studies in drug
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discovery programs. For example, related cyclopentene intermediates are used to prepare

compounds with antidiabetic activity.[17]

Analytical Characterization
Confirming the identity and purity of 3,4-Dimethylcyclopent-2-enone is typically achieved

through a combination of spectroscopic methods. The data below represents expected values.

Spectroscopic Data Summary
Technique Expected Features

¹H NMR

Signals corresponding to two distinct methyl

groups, a methylene group (CH₂), a single

vinylic proton, and a single allylic proton.

Splitting patterns will confirm connectivity.

¹³C NMR

A signal for a carbonyl carbon (~200-210 ppm),

two signals for the sp² carbons of the double

bond, and signals for the sp³ carbons of the

methyl groups and the ring methylene and

methine carbons.[3]

IR Spectroscopy

A strong absorption band for the C=O stretch of

the conjugated ketone (typically ~1700-1720

cm⁻¹). A band for the C=C stretch (~1620-1640

cm⁻¹). C-H stretching bands for sp² and sp³

carbons.

Mass Spectrometry

A molecular ion (M⁺) peak corresponding to its

molecular weight (110.15).[3] Fragmentation

patterns would likely involve loss of methyl or

CO groups.

Note: For detailed, interactive spectra, public databases like PubChem are recommended

resources.[3]

Conclusion
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3,4-Dimethylcyclopent-2-enone is more than a simple cyclic ketone; it is a strategically

important synthetic intermediate. Its value lies in the predictable and versatile reactivity of its

conjugated enone system, which enables chemists to perform powerful transformations like

Michael additions and Diels-Alder reactions. A firm grasp of its synthesis, handling

requirements, and chemical behavior, as detailed in this guide, empowers researchers and

drug development professionals to effectively leverage this molecule in the creation of novel

and complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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